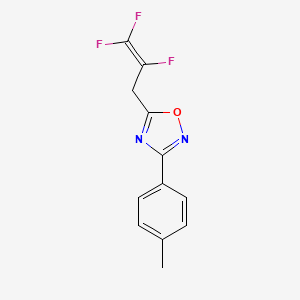
1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)- is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the trifluoromethyl group and the oxadiazole ring imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. For the specific compound , the synthesis might involve the following steps:
Formation of the hydrazide: Reacting 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Reacting the hydrazide with 2,3,3-trifluoroacrylonitrile under acidic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the methyl group to form carboxylic acids.
Reduction: Reduction of the oxadiazole ring to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: As potential herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: The parent compound without the substituted groups.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacking the trifluoromethyl group.
5-(2,3,3-Trifluoro-2-propenyl)-1,2,4-oxadiazole: Lacking the methylphenyl group.
Propriétés
Numéro CAS |
190600-55-6 |
|---|---|
Formule moléculaire |
C12H9F3N2O |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-(2,3,3-trifluoroprop-2-enyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H9F3N2O/c1-7-2-4-8(5-3-7)12-16-10(18-17-12)6-9(13)11(14)15/h2-5H,6H2,1H3 |
Clé InChI |
JAZLLOTUVFZKSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
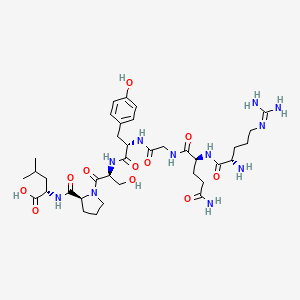
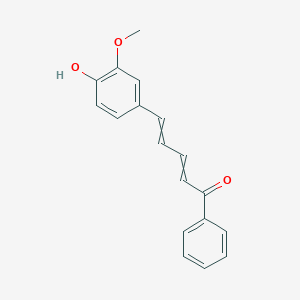
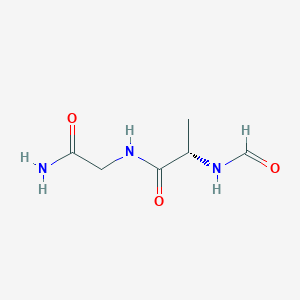
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
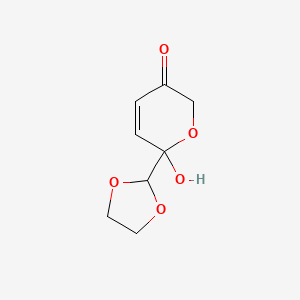
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
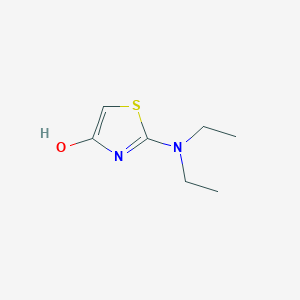
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
